molecular formula C7H14FNO B13180627 1-Ethyl-3-fluoro-piperidin-4-OL CAS No. 1393100-34-9

1-Ethyl-3-fluoro-piperidin-4-OL

Cat. No.: B13180627
CAS No.: 1393100-34-9
M. Wt: 147.19 g/mol
InChI Key: NOFRBECEZMRWOE-UHFFFAOYSA-N
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Description

1-Ethyl-3-fluoro-piperidin-4-OL is a synthetic organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position on the piperidine ring

Preparation Methods

The synthesis of 1-Ethyl-3-fluoro-piperidin-4-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Hydrogenation: The pyridine derivative is then hydrogenated in the presence of a nanocatalyst to form the piperidine ring.

    Ethylation: The ethyl group is introduced at the first position using ethylating agents under appropriate reaction conditions.

    Hydroxylation: Finally, the hydroxyl group is introduced at the fourth position through oxidation reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-3-fluoro-piperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The fluorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

1-Ethyl-3-fluoro-piperidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-fluoro-piperidin-4-OL involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at various receptors, including G-protein coupled receptors and ion channels. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptor.

Comparison with Similar Compounds

1-Ethyl-3-fluoro-piperidin-4-OL can be compared with other piperidine derivatives such as:

    1-Methyl-3-fluoro-piperidin-4-OL: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-chloro-piperidin-4-OL: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-Ethyl-3-fluoro-piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1393100-34-9

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

1-ethyl-3-fluoropiperidin-4-ol

InChI

InChI=1S/C7H14FNO/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5H2,1H3

InChI Key

NOFRBECEZMRWOE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C(C1)F)O

Origin of Product

United States

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